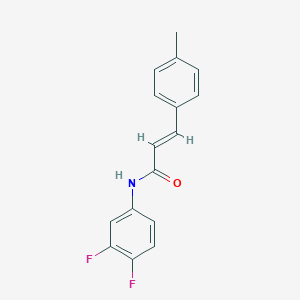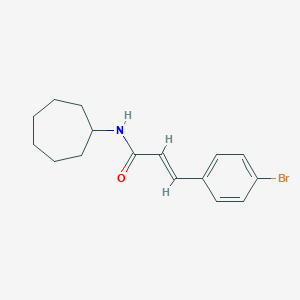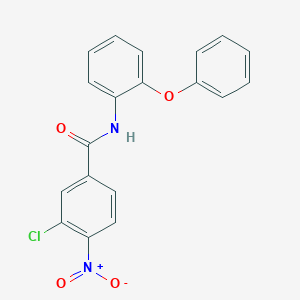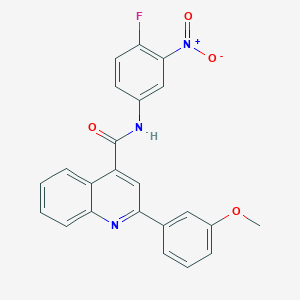![molecular formula C24H27ClN4O3S B457625 3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE](/img/structure/B457625.png)
3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE is a complex organic compound that features a pyrazole ring, a benzamide moiety, and a piperidine sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate alkylating agents.
Attachment of the Benzamide Moiety: The benzamide group is introduced through an amidation reaction, where the pyrazole derivative is reacted with 4-(piperidin-1-ylsulfonyl)benzoic acid under suitable conditions.
Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chloro and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and benzamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-chlorophenyl)-1H-pyrazole
- N-(4-sulfamoylphenyl)benzamide
- 4-chloro-3,5-dimethyl-1H-pyrazole
Uniqueness
What sets 3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C24H27ClN4O3S |
|---|---|
Peso molecular |
487g/mol |
Nombre IUPAC |
3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-(4-piperidin-1-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C24H27ClN4O3S/c1-17-23(25)18(2)29(27-17)16-19-7-6-8-20(15-19)24(30)26-21-9-11-22(12-10-21)33(31,32)28-13-4-3-5-14-28/h6-12,15H,3-5,13-14,16H2,1-2H3,(H,26,30) |
Clave InChI |
ZHVZPPGIOOWDIE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C)Cl |
SMILES canónico |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Ethylphenoxy)methyl]benzohydrazide](/img/structure/B457544.png)
![Diisopropyl 3-methyl-5-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B457545.png)
![2-(4-chlorophenoxy)-N-(4-{[(4-chlorophenoxy)acetyl]amino}butyl)acetamide](/img/structure/B457548.png)

![2-(3,4-dimethoxyphenyl)-N-[3-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)propyl]-4-quinolinecarboxamide](/img/structure/B457552.png)
![4-FLUORO-N-[2-(4-FLUOROBENZENESULFONAMIDO)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B457554.png)
![5-methyl-N-[4-({4-[(5-methyl-2-furoyl)amino]cyclohexyl}methyl)cyclohexyl]-2-furamide](/img/structure/B457555.png)

![1-(2-furoyl)-4-[5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furoyl]piperazine](/img/structure/B457558.png)




